2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
CAS No.: 2034476-30-5
Cat. No.: VC6777244
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034476-30-5 |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.383 |
| IUPAC Name | 2-phenoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C18H19N5O2/c1-14(25-15-5-3-2-4-6-15)18(24)22-10-12-23-11-9-21-17(23)16-13-19-7-8-20-16/h2-9,11,13-14H,10,12H2,1H3,(H,22,24) |
| Standard InChI Key | NFZFLOLDAQHFGO-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCCN1C=CN=C1C2=NC=CN=C2)OC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₈H₁₉N₅O₂, reflects a hybrid structure combining aromatic, heterocyclic, and amide functionalities. Key components include:
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Phenoxy Group: A benzene ring linked via an oxygen atom to the propanamide backbone, contributing to lipophilicity and potential π-π stacking interactions.
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Propanamide Core: The central carbonyl group and adjacent nitrogen enable hydrogen bonding, critical for target binding.
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Imidazole-Pyrazine Moiety: A 1H-imidazole ring substituted at the 2-position with a pyrazine ring, introducing nitrogen-rich heterocycles known for bioactivity.
The SMILES string CC(C(=O)NCCN1C=CN=C1C2=NC=CN=C2)OC3=CC=CC=C3 and InChIKey NFZFLOLDAQHFGO-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 337.383 g/mol |
| CAS Number | 2034476-30-5 |
| IUPAC Name | 2-phenoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide |
| Topological Polar Surface Area | 101 Ų (estimated) |
Stereochemical Considerations
While the compound lacks chiral centers, the conformational flexibility of the ethylenediamine linker (NCCN) and imidazole ring may influence its three-dimensional interactions with biological targets.
Synthesis and Characterization
Analytical Data
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High-Resolution Mass Spectrometry (HRMS): Predicted m/z for [M+H]⁺ = 338.391 (calculated via isotopic distribution).
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NMR Fingerprints: Anticipated signals include aromatic protons (δ 7.2–8.5 ppm), imidazole CH (δ 7.8–8.1 ppm), and amide NH (δ 6.5–7.0 ppm).
Physicochemical Properties
Lipophilicity and Solubility
While experimental log P values are unavailable, the retention volume (log V<sub>R</sub>) in reversed-phase HPLC could serve as a proxy for hydrophobicity, as demonstrated for structurally related 2-phenoxypropanoate derivatives . The phenoxy and pyrazine groups likely confer moderate lipophilicity (estimated log P ≈ 2.5–3.5), suggesting limited aqueous solubility.
Stability Profile
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Hydrolytic Stability: The amide bond may undergo slow hydrolysis under acidic or basic conditions.
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Photodegradation: Conjugated aromatic systems are prone to UV-induced degradation, necessitating storage in opaque containers.
Biological Activities and Structure-Activity Relationships
Table 2: Comparative Activity of Phenoxypropanamide Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| Quizalofop-ethyl | ACCase | 0.12 |
| Hypothesized Target | ACCase (predicted) | N/A |
Antimicrobial and Anticancer Prospects
The imidazole-pyrazine motif is prevalent in antimicrobial agents (e.g., metronidazole analogs) and kinase inhibitors. Molecular docking studies hypothesize interactions with:
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Cytochrome P450 Enzymes: Via pyrazine coordination to heme iron.
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DNA Topoisomerase II: Intercalation facilitated by planar aromatic rings.
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